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molecular formula C14H11N B074681 3-Phenyl-1H-indole CAS No. 1504-16-1

3-Phenyl-1H-indole

Cat. No. B074681
M. Wt: 193.24 g/mol
InChI Key: XZNGTBLWFCRXKR-UHFFFAOYSA-N
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Patent
US05936098

Procedure details

By following the procedure of Example 1 substantially faithfully while using N-tosyl-D-prolyl chloride in the place of benzoyl chloride and changing the reaction temperature during the course of cooling to -40° C., 3.88 g of 3-phenyl-1-(N-tosyl-D-prolyl)indole (48.2%) having a melting point of 148-149° C. was obtained from 3.50 g of 3-phenylindole.
Name
N-tosyl-D-prolyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-phenyl-1-(N-tosyl-D-prolyl)indole
Quantity
3.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(N1CCC[C@@H]1C(Cl)=O)(C1C=CC(C)=CC=1)(=O)=O.[C:19]1([C:25]2[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[N:27](C(=O)[C@H]3CCCN3S(C3C=CC(C)=CC=3)(=O)=O)[CH:26]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[C:19]1([C:25]2[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[NH:27][CH:26]=2)[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
N-tosyl-D-prolyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1[C@@H](C(=O)Cl)CCC1
Step Two
Name
3-phenyl-1-(N-tosyl-D-prolyl)indole
Quantity
3.88 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CN(C2=CC=CC=C12)C([C@@H]1N(CCC1)S(=O)(=O)C1=CC=C(C)C=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 207.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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